molecular formula C7H5BrF2O B065035 4-Bromo-2,6-difluorobenzyl alcohol CAS No. 162744-59-4

4-Bromo-2,6-difluorobenzyl alcohol

Cat. No. B065035
M. Wt: 223.01 g/mol
InChI Key: LSRHFWSNUFIKER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex aromatic hydrocarbons, including derivatives similar to 4-Bromo-2,6-difluorobenzyl alcohol, often involves palladium-catalyzed coupling reactions. For instance, a study by Iwasaki et al. (2015) demonstrates the use of o-bromobenzyl alcohols in the synthesis of polycyclic aromatic hydrocarbons through palladium/electron-deficient phosphine catalyzed coupling, showcasing the importance of such substrates in facilitating complex cyclization reactions (Iwasaki et al., 2015). Similarly, Mahendar and Satyanarayana (2014) highlighted a palladium-catalyzed transformation of ortho-bromobenzyl tertiary alcohols to chromenes, indicating the potential pathways for synthesizing related compounds (Mahendar & Satyanarayana, 2014).

Molecular Structure Analysis

The molecular structure of 4-Bromo-2,6-difluorobenzyl alcohol, featuring bromo and fluoro substituents, plays a crucial role in its reactivity and applications in synthesis. These substituents influence the electron density and steric hindrance around the benzyl alcohol moiety, affecting its ability to participate in various chemical reactions. Studies like those by Polo et al. (2019) on related bromo- and difluorobenzyl compounds provide insights into how these substituents affect molecular structure and reactivity, through methods like crystal structure analysis and theoretical calculations (Polo et al., 2019).

Chemical Reactions and Properties

The presence of bromo and fluoro substituents in 4-Bromo-2,6-difluorobenzyl alcohol significantly impacts its chemical properties, particularly in reactions such as palladium-catalyzed coupling. These reactions are facilitated by the electrophilic nature of the bromo group and the electron-withdrawing effect of the fluoro substituents, which can stabilize intermediates and direct the formation of desired products. The studies by Iwasaki et al. (2015, 2017) exemplify the utility of bromobenzyl alcohols in facilitating complex cyclization and coupling reactions, highlighting the chemical properties and reactivity of such molecules (Iwasaki et al., 2015); (Iwasaki et al., 2017).

Physical Properties Analysis

The physical properties of 4-Bromo-2,6-difluorobenzyl alcohol, such as boiling point, melting point, and solubility, are influenced by its molecular structure. The bromo and fluoro groups affect the compound's polarity and hydrogen bonding capacity, potentially altering its solubility in organic solvents and water. While specific studies on the physical properties of 4-Bromo-2,6-difluorobenzyl alcohol may not be readily available, analogous compounds have been studied to understand how such substituents impact physical properties.

Chemical Properties Analysis

The chemical properties of 4-Bromo-2,6-difluorobenzyl alcohol, including reactivity towards nucleophiles and electrophiles, are central to its applications in synthesis. The bromo group makes it a suitable candidate for nucleophilic substitution reactions, while the electron-withdrawing fluoro groups can enhance its electrophilic character in certain conditions. Research by Iwasaki et al. (2015) and others provides a foundation for understanding the chemical behavior of bromobenzyl alcohols in synthetic applications, underscoring the importance of substituent effects on chemical properties (Iwasaki et al., 2015).

Scientific Research Applications

  • Synthesis of Polycyclic Aromatic Hydrocarbons

    o-Bromobenzyl alcohol has been used as an annulating reagent for synthesizing polycyclic aromatic hydrocarbons. This process involves deacetonative cross-coupling and sequential intramolecular cyclization catalyzed by a palladium complex (Iwasaki, Araki, Iino, & Nishihara, 2015).

  • Bromination of Benzyl Alcohol Derivatives

    A study on the bromination of 2,6-dimethyl-4-methoxybenzyl alcohols and its derivatives revealed the strong influence of benzyl substituents on the bromination products (Nakatani, Takahashi, Watanabe, Shintoku, & Hase, 1984).

  • Isolation of Bromophenols from Brown Algae

    Novel dibenzyl bromophenols with diverse dimerization patterns were isolated from the brown alga Leathesia nana. Some of these compounds showed selective cytotoxicity against human cancer cell lines (Xu, Song, Wang, Li, Xiao, Zhao, Yang, Shang, Yang, & Shi, 2004).

  • Alcohol Protecting Groups in Organic Synthesis

    New alcohol protecting groups, including o-bromobenzyl, have been introduced for use in organic synthesis. These groups can be removed under reductive conditions coupled with substrate oxidation (Curran & Yu, 1992).

  • Synthesis of Amaryllidacaea Alkaloids

    N-(2-bromo-4,5-dimethoxybenzyl)-N-(2′-β-hydroxyethylphenyl)amine was used in the synthesis of β-4-phenanthridinylethyl alcohol, leading to various alkaloids (Rosa, Lobo, Branco, Prabhakar, & Sá-da-Costa, 1997).

  • Photocatalytic Reactions

    The photochemistry of 6-bromo-2-naphthols, which are related to bromobenzyl alcohols, was studied for their potential in photocatalytic reactions (Pretali, Doria, Verga, Profumo, & Freccero, 2009).

Safety And Hazards

“4-Bromo-2,6-difluorobenzyl alcohol” is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

(4-bromo-2,6-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRHFWSNUFIKER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CO)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378355
Record name 4-Bromo-2,6-difluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-difluorobenzyl alcohol

CAS RN

162744-59-4
Record name 4-Bromo-2,6-difluorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,6-difluorobenzyl Alcohol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2,6-difluorobenzoic acid (5 g, 21.10 mmol) in THF (100 mL) was added BH3.DMS (20.03 mL, 211 mmol) dropwise at rt. The resulting mixture was stirred at 60° C. for 16 h. After LCMS analysis showed the starting material had disappeared, the mixture was quenched by MeOH. The solvent was removed in vacuo to yield a white solid of (4-bromo-2,6-difluorophenyl)methanol (4.5 g, 20.02 mmol, 95.2% yield), which was used in the next step without further purification: ES-LCMS m/z 222.1 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20.03 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2,6-difluorobenzyl alcohol
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Citations

For This Compound
4
Citations
HY Shaikh, SK Niazi, A Bepari, MAW Cordero… - Antibiotics, 2023 - mdpi.com
The present study aims to explore the phytochemical constitution and biological activities of Cleome felina Lf (Cleomaceae). C. felina (leaves, stem, and root) extracts (acetone, methanol…
Number of citations: 6 www.mdpi.com
M Lasalle, V Hoguet, N Hennuyer… - Journal of Medicinal …, 2017 - ACS Publications
The role of the G-protein-coupled bile acid receptor TGR5 in various organs, tissues, and cell types, specifically in intestinal endocrine L-cells and brown adipose tissue, has made it a …
Number of citations: 56 pubs.acs.org
Y Hattori, T Asano, Y Niki, H Kondoh, M Kirihata… - Bioorganic & medicinal …, 2006 - Elsevier
Magnetic resonance imaging (MRI) and boron-neutron capture therapy (BNCT) are quite attractive techniques for diagnosis and treatment of cancer, respectively. In order to progress …
Number of citations: 22 www.sciencedirect.com
原田一人 - 2020 - ncu.repo.nii.ac.jp
キサミド DMF Dimethylformamide ジメチルホルムアミド DMSO Dimethyl sulfoxide ジメチルスルホキシド DPPA Diphenylphosphoryl azide ジフェニルリン酸アジド EC50 Half-maximal effective …
Number of citations: 5 ncu.repo.nii.ac.jp

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